Home > Products > Building Blocks P14739 > 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid
6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid - 121935-03-3

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid

Catalog Number: EVT-1174851
CAS Number: 121935-03-3
Molecular Formula: C15H15F2N3O4
Molecular Weight: 339.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a fluoroquinolone derivative, a subgroup of quinolone antibiotics that are characterized by their fluorinated structures, which enhance their antibacterial efficacy. The presence of the piperazinyl group further contributes to its pharmacological activity.

Synthesis Analysis

The synthesis of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid can be achieved through various methods, primarily involving the reaction of 7-halogenated quinolonecarboxylic acids with cyclic amines, such as piperazine.

Methodology

  1. Starting Materials: The synthesis typically begins with a 7-halo-6-fluoroquinolone-3-carboxylic acid.
  2. Reagents: A cyclic amine (e.g., piperazine) is used in combination with catalysts such as molybdenum-based catalysts to enhance reaction efficiency.
  3. Reaction Conditions: The reactions are often conducted under reflux conditions in polar solvents like water or ethanol to improve yields and reduce reaction times. For instance, using a catalyst like {Mo 132} in water at reflux temperature has been shown to yield high product yields (up to 97%) in significantly shorter times (around 30 minutes) compared to reactions without catalysts .
Molecular Structure Analysis

The molecular structure of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid can be described as follows:

  • Core Structure: The compound features a quinolone ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine-like ring.
  • Functional Groups:
    • A carboxylic acid group (-COOH) at the 3-position.
    • A difluoromethoxy group (-OCH(F)_2) at the 6-position, which enhances lipophilicity and antibacterial activity.
    • A piperazinyl group at the 7-position, contributing to its pharmacological profile.

Structural Data

The compound's chemical identifiers include:

  • CAS Number: 129530
  • Molecular Weight: Approximately 329.29 g/mol .
Chemical Reactions Analysis

The chemical reactivity of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid is primarily characterized by its ability to undergo various transformations typical of quinolone derivatives:

  1. Formation of Esters and Amides: The carboxylic acid moiety can react with alcohols or amines to form esters or amides, respectively.
  2. Halogenation and Substitution Reactions: The presence of halogen atoms allows for further substitution reactions that can modify the biological activity and solubility profiles of the compound.

These reactions can be optimized through careful selection of solvents and catalysts, as demonstrated in studies that highlight improved yields with specific conditions .

Mechanism of Action

The mechanism of action for compounds like 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription:

  1. Binding: The compound binds to the active site of these enzymes, preventing them from performing their functions.
  2. Resulting Effect: This inhibition leads to bacterial cell death or stasis due to impaired DNA replication.

The effectiveness of this mechanism is enhanced by the structural modifications provided by the difluoromethoxy and piperazinyl groups, which improve binding affinity and selectivity towards bacterial targets.

Physical and Chemical Properties Analysis

Relevant Data

Physical properties are crucial for determining the suitability of this compound for pharmaceutical applications, including bioavailability and stability under physiological conditions .

Applications

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid has significant potential applications in medicinal chemistry:

  1. Antibacterial Agents: Its primary application lies in treating bacterial infections due to its potent antibacterial activity against a range of pathogens.
  2. Pharmaceutical Development: The compound serves as a lead structure for developing new antibiotics that may overcome resistance mechanisms observed in various bacteria.
  3. Research Tool: It can also be utilized in laboratory settings for studying bacterial resistance mechanisms and testing new therapeutic strategies.
Introduction to Quinolonecarboxylic Acid Derivatives

Quinolonecarboxylic acid derivatives represent a cornerstone of modern medicinal chemistry, characterized by a bicyclic core structure featuring a carboxylic acid moiety at the 3-position. This molecular framework serves as the foundation for numerous synthetic antibiotics and anticancer agents. The scaffold's versatility permits strategic substitutions that modulate pharmacological properties, including spectrum of activity, metabolic stability, and target affinity. Within this class, 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid exemplifies how deliberate structural modifications—fluorination at position 6, piperazine at position 7, and difluoromethoxy at position 6—synergistically enhance bioactivity against diverse therapeutic targets.

Structural and Functional Significance of Fluorinated Quinolones

Fluorination is a pivotal strategy in quinolone design, profoundly influencing both physicochemical properties and biological interactions. The introduction of fluorine atoms at position 6 enhances lipophilicity, facilitating improved membrane permeability and bioavailability. Critically, fluorine's strong electronegativity alters electron distribution within the quinolone core, strengthening interactions with key bacterial and mammalian enzymes. As bactericidal agents, quinolones inhibit type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication and transcription. Fluorine substitutions stabilize the drug-enzyme-DNA ternary complex, leading to irreversible double-stranded DNA breaks and cell death [9]. Beyond antibacterial effects, fluorinated quinolones exhibit anticancer properties by inhibiting human topoisomerase II, disrupting DNA replication in rapidly dividing cancer cells [6]. The structural evolution of fluorinated quinolones is categorized into generations, each reflecting expanded therapeutic applications:

Table 1: Generational Development of Fluorinated Quinolones

GenerationKey ExamplesStructural FeaturesSpectrum Enhancements
FirstNalidixic acidNon-fluorinated; naphthyridone coreGram-negative bacteria
SecondCiprofloxacinC6-fluorine; piperazine at C7Gram-negative, some Gram-positive
ThirdLevofloxacinC8-methoxy; retained C6-fluorineEnhanced Gram-positive, atypical pathogens
FourthMoxifloxacinC8-methoxy; bicyclic amine at C7Broad-spectrum (including anaerobes)
Advanced6-Difluoromethoxy-7-piperazinyl derivativeC6-difluoromethoxy; optimized C7 piperazineDual antibacterial/antiproliferative activities

The transition from simple fluorine to difluoromethoxy substitutions (e.g., -OCF₂H) represents a recent innovation. This modification preserves metabolic stability while optimizing steric and electronic interactions with enzymatic targets [3] [7].

Historical Development of Piperazinyl-Substituted Quinolones

The incorporation of piperazine rings at position 7 marked a transformative advancement in quinolone pharmacology. Early derivatives like norfloxacin (1980s) demonstrated that piperazine significantly broadens activity against Gram-negative pathogens, particularly Pseudomonas aeruginosa. Piperazine's secondary nitrogen atoms enable protonation at physiological pH, enhancing water solubility and tissue penetration. Crucially, the piperazine moiety interacts with conserved residues in the topoisomerase IV ParC subunit, augmenting binding affinity [9]. Structural refinements to the piperazine ring have progressively enhanced potency:

  • N-Methylpiperazine (e.g., lomefloxacin): Improves pharmacokinetics but modestly impacts spectrum [8].
  • Bulky aryl substituents (e.g., sparfloxacin): Extends activity against Gram-positive cocci but increases phototoxicity risk.
  • Conformationally constrained piperazines: Mitigate resistance development by reducing target enzyme mutations [6].

In 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid, the piperazine ring is optimized for dual targeting. Its basicity facilitates nuclear localization in eukaryotic cells, enabling inhibition of human topoisomerase II, while retaining affinity for bacterial enzymes. Hybrid derivatives incorporating arylpiperazinyl groups demonstrate potent antiproliferative effects in cancer cell lines, underscoring this moiety's versatility beyond antimicrobial activity [2] [6].

Role of Difluoromethoxy Modifications in Bioactivity

The difluoromethoxy group (-OCF₂H) serves as a bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) substituents, offering superior metabolic stability and enhanced electronic effects. Unlike methoxy groups, which undergo hepatic O-demethylation to potentially estrogenic metabolites, the carbon-fluorine bonds in difluoromethoxy resist enzymatic cleavage. This prevents formation of reactive intermediates and extends plasma half-life [3] [7]. In 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid, this modification contributes to bioactivity through three mechanisms:

  • Electron-Withdrawing Effects: Difluoromethoxy's -I effect increases the quinolone core's electrophilicity, strengthening hydrogen bonding with topoisomerase residues (e.g., Ser79 in E. coli GyrA) [7].
  • Steric Optimization: The -OCF₂H group occupies a hydrophobic pocket adjacent to the enzyme's active site, displacing water molecules that might otherwise impede binding.
  • Metabolic Resistance: Prevents cytochrome P450-mediated dealkylation, maintaining therapeutic drug concentrations [3].

Table 2: Bioactivity Enhancement by Difluoromethoxy in Quinolone Derivatives

Biological ActivityMethoxy Derivative (e.g., 2ME2)Difluoromethoxy AnalogMechanistic Insight
Antiproliferative (GI₅₀ μM)2-Methoxyestradiol: GI₅₀ >10 μM (MCF-7)2-Difluoromethoxyestradiol bis-sulfamate: GI₅₀ 0.28 μM (MCF-7) [7]Enhanced tubulin polymerization inhibition
Steroid Sulfatase InhibitionSTX140 (methoxy): IC₅₀ 4.2 nMDifluoromethoxy bis-sulfamate: IC₅₀ 3.7 nM [7]Improved enzyme active-site occupancy
Topoisomerase II InhibitionCiprofloxacin: IC₅₀ >100 μM (A549)N-4-Arylpiperazinyl cipro: IC₅₀ 14.8 μM (A549) [6]Synergy with piperazine modifications

In anticancer applications, difluoromethoxy-substituted quinolones disrupt microtubule assembly by binding to the colchicine site on β-tubulin, inducing G₂/M cell cycle arrest. They concurrently inhibit steroid sulfatase (STS), an enzyme overexpressed in hormone-resistant cancers [7]. For antibacterial activity, the group enhances penetration into biofilms and efflux-pump-overexpressing strains, partly by increasing molecular rigidity and reducing substrate recognition by transporters like AcrAB-TolC [3] [9].

Properties

CAS Number

121935-03-3

Product Name

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid

IUPAC Name

6-(difluoromethoxy)-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid

Molecular Formula

C15H15F2N3O4

Molecular Weight

339.29 g/mol

InChI

InChI=1S/C15H15F2N3O4/c16-15(17)24-12-5-8-10(19-7-9(13(8)21)14(22)23)6-11(12)20-3-1-18-2-4-20/h5-7,15,18H,1-4H2,(H,19,21)(H,22,23)

InChI Key

BWUZDTRHFMTIKP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)OC(F)F

Synonyms

6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid
DFMPQ

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.